1,3-Dichloropropane-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloropropane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(2-5)9(6,7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLQTOLSPYYWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dichloropropane 2 Sulfonyl Chloride
Direct Chlorosulfonation Approaches to Organosulfonyl Chlorides
Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto a carbon backbone in a single step. These methods are often atom-economical but can be limited by substrate reactivity and selectivity.
Traditional Chlorosulfonic Acid-Mediated Syntheses
Chlorosulfonic acid (ClSO₃H) is a powerful reagent for the direct conversion of various organic compounds into their corresponding sulfonyl chlorides. This reaction is particularly effective for aromatic compounds due to the electrophilic nature of the sulfonation process. However, its application to alkanes is generally limited. globalspec.com Saturated hydrocarbons are often unreactive towards chlorosulfonic acid under typical conditions, and when reactions do occur, they can lead to complex mixtures of products due to the harsh, oxidative nature of the reagent. globalspec.com The reactivity of C-H bonds in alkanes towards sulfonation follows the order of tertiary > secondary > primary. Given that 1,3-dichloropropane (B93676) possesses only primary and secondary hydrogens, its direct chlorosulfonation to selectively yield 1,3-dichloropropane-2-sulfonyl chloride would be challenging and is not a commonly reported transformation.
Oxidative Chlorosulfonation Pathways for Alkyl Sulfonyl Chlorides
Oxidative chlorosulfonation provides an alternative to the use of chlorosulfonic acid, often employing milder reagents and offering different substrate scopes. These methods typically involve the oxidation of a sulfur-containing precursor in the presence of a chloride source.
A common strategy for the synthesis of sulfonyl chlorides is the oxidative chlorination of various sulfur-containing compounds, such as thiols, disulfides, thioacetates, and xanthates. organic-chemistry.orgorganic-chemistry.org These reactions are typically mediated by a halogen, often chlorine gas or an N-chloro compound. For instance, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can smoothly oxidize thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This approach offers a milder alternative to using elemental chlorine.
A plausible, though not explicitly documented, route to this compound via this method would involve the synthesis of a suitable sulfur-containing precursor, such as 1,3-dichloro-2-propanethiol. This thiol could then be subjected to oxidative chlorination.
Table 1: Examples of Halogen-Mediated Oxidative Chlorosulfonation Reagents
| Reagent(s) | Substrate(s) | General Observations |
|---|---|---|
| N-Chlorosuccinimide (NCS) / HCl | Thiols | Mild conditions, good yields. organic-chemistry.org |
| Chlorine (Cl₂) | Thiols, Disulfides | Highly reactive, can be hazardous to handle. |
This table is generated based on available research data and is for informational purposes only.
A more environmentally benign and safer alternative to using chlorine gas is the use of sodium hypochlorite (B82951) (bleach). Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts provides a clean and economical route to alkanesulfonyl chlorides. organic-chemistry.org This method is advantageous due to the ready availability of the reagents, operational simplicity, and high yields without the need for chromatographic purification. organic-chemistry.org The reaction is also applicable to other sulfur precursors like thiols and disulfides.
Convergent and Multi-step Syntheses of this compound
Convergent and multi-step syntheses offer greater control over the final product's structure by building the molecule from smaller, pre-functionalized fragments.
Strategies Employing 1,3-Dichloropropane Derivatives as Starting Materials
A logical approach to the synthesis of this compound involves the functionalization of the C2 position of a 1,3-dichloropropane derivative. This strategy circumvents the challenges of direct and selective chlorosulfonation of the parent alkane.
A potential multi-step sequence could begin with the conversion of a suitable 1,3-dichloropropane derivative to a precursor amenable to the introduction of a sulfur functionality at the second carbon. For instance, 1,3-dichloropropan-2-ol could serve as a starting material. While the direct conversion of secondary alcohols to sulfonyl chlorides is not a standard transformation, the alcohol can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a sulfur nucleophile. libretexts.org
Alternatively, a more direct route to a sulfur-containing intermediate could involve the synthesis of an S-alkyl isothiourea salt from 1,3-dichloropropane. However, this would likely lead to substitution at the primary carbons. A more targeted approach would be to start with a molecule that already has a functional group at the C2 position that can be converted to a thiol or another sulfur-containing group.
One plausible, albeit hypothetical, pathway could involve the following steps:
Synthesis of a C2-functionalized 1,3-dichloropropane derivative: For example, starting from 1,3-dichloropropan-2-one.
Introduction of a sulfur moiety: This could potentially be achieved through various reactions, such as conversion to a thioketal followed by further transformations, or reaction with a sulfur nucleophile under specific conditions.
Oxidative Chlorination: The resulting sulfur-containing intermediate, such as a thiol, disulfide, or thioacetate, could then be subjected to oxidative chlorination using methods described in section 2.1.2 to yield the final product, this compound.
Another potential precursor is 1,3-dichloropropane-2-thiocyanate. The thiocyanate (B1210189) group can be reduced to a thiol, which can then be oxidized to the sulfonyl chloride. google.com
Table 2: Potential Precursors and Intermediates in Multi-step Syntheses
| Starting Material / Intermediate | Potential Transformation | Subsequent Step |
|---|---|---|
| 1,3-Dichloropropan-2-ol | Conversion to a tosylate or mesylate | Nucleophilic substitution with a sulfur nucleophile |
| 1,3-Dichloropropan-2-one | Reaction with a sulfur nucleophile | Conversion to a suitable sulfur precursor for oxidation |
This table outlines hypothetical synthetic strategies based on established chemical reactions.
Exploitation of Sulfur Dioxide Surrogates in C-S Bond Formation
The direct use of gaseous sulfur dioxide in the synthesis of sulfonyl chlorides presents significant handling challenges due to its toxicity. To circumvent these issues, stable, solid sulfur dioxide surrogates have been developed. One of the most prominent examples is the DABCO-bis(sulfur dioxide) adduct, known as DABSO. organic-chemistry.org This bench-stable, crystalline solid serves as a convenient source of sulfur dioxide for various chemical transformations, including the synthesis of sulfonyl chlorides.
A potential application of DABSO for the synthesis of this compound could involve a Sandmeyer-type reaction. organic-chemistry.org This approach would necessitate a suitable amine precursor, such as 1,3-dichloro-2-aminopropane. Diazotization of this amine, followed by reaction with DABSO in the presence of a copper catalyst and a chloride source, could yield the desired sulfonyl chloride. This methodology has been successfully applied to a wide range of anilines, offering a viable, albeit indirect, route to the target molecule. organic-chemistry.org
Another strategy employing sulfur dioxide surrogates involves the reaction of organometallic reagents with the surrogate to form a sulfinate, which can then be chlorinated. While this has been demonstrated with Grignard reagents, its applicability to a substrate with two chloro-substituents would need to be carefully evaluated to avoid undesired side reactions. organic-chemistry.org
Table 1: Comparison of Sulfur Dioxide and a Common Surrogate
| Feature | Sulfur Dioxide (SO₂) | DABSO (DABCO-bis(sulfur dioxide)) |
| Physical State | Toxic, colorless gas | Bench-stable, crystalline solid |
| Handling | Requires specialized equipment and safety precautions | Can be handled in a standard laboratory setting |
| Applications | Synthesis of sulfonyl chlorides, sulfones, etc. | Synthesis of sulfonyl chlorides, sulfonamides, sulfinates |
| Reaction Conditions | Often requires low temperatures and controlled addition | Generally milder reaction conditions |
Stereoselective and Regioselective Synthetic Considerations
The synthesis of this compound does not inherently involve the creation of a chiral center, as the central carbon atom is bonded to two identical chloromethyl groups. Therefore, stereoselective synthesis, in the context of enantioselectivity, is not applicable.
However, regioselectivity is a critical consideration in any potential synthesis. For instance, in a free-radical sulfochlorination of 1,3-dichloropropane, the reaction of sulfuryl chloride with the alkane could potentially lead to a mixture of isomers, with the sulfonyl chloride group at either the C1 or C2 position. Directing the reaction to exclusively yield the 2-sulfonyl chloride derivative would be a significant challenge. The substitution at the C2 position is generally less favored in free-radical halogenations of propane (B168953) due to statistical and steric factors, although the electronic effects of the existing chloro-substituents could influence the outcome.
In a hypothetical synthesis starting from a precursor like 1,3-dichloro-2-propanethiol, the regioselectivity is predetermined by the structure of the starting material. The subsequent oxidative chlorination would selectively convert the thiol group to a sulfonyl chloride, ensuring the desired regiochemistry. organic-chemistry.orgorganic-chemistry.org
Emerging and Sustainable Synthesis Techniques for this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the preparation of sulfonyl chlorides. These emerging techniques could potentially be adapted for the synthesis of this compound.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of sulfonyl chlorides under mild conditions. nih.gov These methods often utilize a photocatalyst to generate sulfonyl radicals from various precursors, which can then be trapped with a chlorine source. For instance, the oxidative chlorination of thiols or disulfides can be achieved using photocatalysis, offering a greener alternative to traditional methods that often employ harsh oxidants. nih.gov The application of such a method to a hypothetical 1,3-dichloro-2-propanethiol precursor could provide a more environmentally benign route to the target compound.
Table 2: Overview of Emerging Synthesis Techniques for Sulfonyl Chlorides
| Technique | Description | Potential Advantages for this compound Synthesis |
| Photocatalysis | Utilizes visible light and a photocatalyst to drive the reaction. nih.gov | Milder reaction conditions, reduced waste, potential for high selectivity. |
| Continuous Flow Chemistry | The reaction is carried out in a continuously flowing stream in a microreactor or a tube reactor. nih.govmdpi.com | Enhanced safety, better heat and mass transfer, improved scalability, and reproducibility. |
Chemical Transformations and Reactivity of 1,3 Dichloropropane 2 Sulfonyl Chloride
Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a key precursor for the synthesis of various sulfonated derivatives. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. cbijournal.comrsc.org This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Primary and secondary amines readily react with 1,3-dichloropropane-2-sulfonyl chloride to yield the corresponding N-substituted sulfonamides. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. libretexts.org The general reaction scheme is as follows:
With Primary Amines: R-NH₂ + Cl-SO₂-CH(CH₂Cl)₂ → R-NH-SO₂-CH(CH₂Cl)₂ + HCl
With Secondary Amines: R₂NH + Cl-SO₂-CH(CH₂Cl)₂ → R₂N-SO₂-CH(CH₂Cl)₂ + HCl
The reactivity of the amine is dependent on its nucleophilicity. Primary amines are generally more reactive than secondary amines due to steric hindrance. cbijournal.com Aromatic amines can also be used, and the reaction rate may be influenced by the nature of the substituents on the aromatic ring. rsc.org
Table 1: Illustrative Examples of Sulfonamide Formation
| Amine | Product |
|---|---|
| Primary Amine (e.g., Aniline) | N-phenyl-1,3-dichloropropane-2-sulfonamide |
| Secondary Amine (e.g., Diethylamine) | N,N-diethyl-1,3-dichloropropane-2-sulfonamide |
A wide array of substituted sulfonamides can be synthesized by employing various primary and secondary amines in the reaction with this compound. The properties of the resulting sulfonamide can be tailored by the choice of the amine. For instance, the incorporation of different functional groups on the amine can impart specific biological activities or chemical properties to the final molecule.
Detailed research has demonstrated the versatility of this reaction with a broad range of amines, including aliphatic, aromatic, and heterocyclic amines, leading to the formation of structurally diverse sulfonamides in good to excellent yields. rsc.org
While direct examples of this compound in the synthesis of sulfonylated triazoles and thiazinanes are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides is foundational to these syntheses.
Sulfonylated Triazoles: The synthesis of N-sulfonylated 1,2,3-triazoles can be achieved through the reaction of sulfonyl azides with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov The required sulfonyl azide (B81097) can be prepared from the corresponding sulfonyl chloride. Therefore, this compound could potentially serve as a precursor to 1,3-dichloropropane-2-sulfonyl azide, which could then be used to synthesize N-(1,3-dichloropropan-2-yl)sulfonyl-1,2,3-triazoles.
Thiazinanes: The synthesis of thiazinane derivatives can involve the intramolecular cyclization of amino-sulfonamides. For instance, a ω-aminoalkylsulfonamide can be cyclized to form a thiazinane ring. While not a direct reaction of the sulfonyl chloride, its conversion to a sulfonamide is a critical initial step in such synthetic pathways. mdpi.comnih.gov
This compound can react with alcohols in the presence of a base to form sulfonate esters. periodicchemistry.comeurjchem.com This reaction is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile instead of an amine.
R-OH + Cl-SO₂-CH(CH₂Cl)₂ → R-O-SO₂-CH(CH₂Cl)₂ + HCl
The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group, often compared to halides. periodicchemistry.com This allows for subsequent nucleophilic substitution reactions at the carbon atom attached to the sulfonate group.
The reaction of this compound with a source of hydroxide (B78521) ions (e.g., aqueous base) would lead to the formation of the corresponding sulfonate salt, 1,3-dichloropropane-2-sulfonate.
The sulfonyl chloride group can be utilized in reactions that form a direct carbon-sulfur bond, leading to the synthesis of sulfones. One common method involves the reaction of a sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organocuprate.
R-MgX + Cl-SO₂-CH(CH₂Cl)₂ → R-SO₂-CH(CH₂Cl)₂ + MgXCl
This reaction provides a direct route to unsymmetrical sulfones. Additionally, Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid catalyst can also yield aryl sulfones.
Ar-H + Cl-SO₂-CH(CH₂Cl)₂ --(Lewis Acid)--> Ar-SO₂-CH(CH₂Cl)₂ + HCl
Table 2: Summary of Reactions of the Sulfonyl Chloride Moiety
| Reactant | Product Type | General Reaction |
|---|---|---|
| Primary/Secondary Amine | Sulfonamide | R₂NH + Cl-SO₂-R' → R₂N-SO₂-R' + HCl |
| Alcohol | Sulfonate Ester | ROH + Cl-SO₂-R' → RO-SO₂-R' + HCl |
| Organometallic Reagent | Sulfone | R-M + Cl-SO₂-R' → R-SO₂-R' + MCl |
| Aromatic Compound | Aryl Sulfone | Ar-H + Cl-SO₂-R' → Ar-SO₂-R' + HCl |
Reactions Yielding Sulfones via C-S Bond Formation
Coupling with Organometallic Reagents (e.g., Organozinc)
The sulfonyl chloride group is an effective electrophile for coupling reactions with various organometallic reagents. Organozinc compounds, in particular, have been utilized for the formation of carbon-sulfur bonds. While direct studies on this compound are not extensively detailed, the general reactivity of sulfonyl chlorides provides a strong precedent.
Organozinc reagents (R-ZnX) react with sulfonyl chlorides (R'-SO₂Cl) to form sulfones (R'-SO₂-R). This transformation typically proceeds without the need for a transition-metal catalyst. The reaction of less electron-rich aryl- and heteroarylzinc reagents with specific chlorosulfate (B8482658) compounds can afford sulfonyl chlorides that are then converted in situ to sulfonamides by reaction with amines. This approach highlights the utility of organozinc reagents in constructing complex sulfur-containing molecules from sulfonyl chloride precursors or their equivalents.
For this compound, a similar reaction with an organozinc reagent, such as an arylzinc halide (ArZnX), would be expected to yield the corresponding sulfone, 1,3-dichloro-2-(aryl-sulfonyl)propane. The reaction mechanism involves the nucleophilic attack of the organozinc species on the electrophilic sulfur atom of the sulfonyl chloride, with the displacement of the chloride ion.
Table 1: Examples of Coupling Reactions with Sulfonyl Chloride Precursors
| Organometallic Reagent | Electrophile | Product Type | Reference |
| Aryl- or Heteroarylzinc reagents | 2,4,6-Trichlorophenyl chlorosulfate | Sulfonyl chlorides / Sulfonamides | libretexts.org |
| 2-Pyridylzinc reagents | 2,4,6-Trichlorophenyl chlorosulfate | Pyridine-2-sulfonates | libretexts.org |
Radical Sulfonylation Pathways (e.g., Visible-Light Induced)
Recent advances in photoredox catalysis have established sulfonyl chlorides as potent sources of sulfonyl radicals under mild, visible-light-induced conditions. These radicals are valuable intermediates for a variety of chemical transformations, including the hydrosulfonylation of unsaturated bonds.
The general mechanism involves the single-electron reduction of the sulfonyl chloride by an excited photocatalyst. This process generates a radical anion that fragments to release a chloride anion and the desired sulfonyl radical. This sulfonyl radical can then add to alkenes or alkynes, initiating a radical chain process. In the presence of a suitable hydrogen atom donor, a hydrosulfonylation product is formed. This method has been successfully applied to electron-deficient alkenes and can be adapted for other substrates through polarity-reversal catalysis.
For this compound, this pathway would generate the 1,3-dichloropropan-2-sulfonyl radical. This radical species could then be trapped by various radical acceptors, such as alkenes, to form new carbon-sulfur bonds, leading to the synthesis of more complex sulfone derivatives.
Table 2: Components in Visible-Light Induced Radical Sulfonylation
| Component | Role | Example |
| Sulfonyl Chloride | Sulfonyl Radical Precursor | This compound |
| Photocatalyst | Light Absorber / Electron Transfer Agent | Iridium or Ruthenium complexes |
| Hydrogen Atom Donor | Terminates Radical Chain | Tris(trimethylsilyl)silane |
| Alkene/Alkyne | Radical Acceptor | Electron-deficient alkenes |
Reductive Transformations of the Sulfonyl Chloride Group
The sulfonyl chloride group can be reduced to several other sulfur-containing functional groups, depending on the reducing agent and reaction conditions. Common transformations include reduction to thiols, disulfides, or sulfinic acids.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing sulfonyl chlorides directly to the corresponding thiols. Alternatively, milder conditions using zinc dust and an acid or catalytic hydrogenation over a palladium catalyst can also achieve this transformation. Another method involves the use of triphenylphosphine (B44618) in toluene, which provides an efficient route to aryl thiols from aryl sulfonyl chlorides. These methods offer pathways to convert the sulfonyl chloride group of this compound into a thiol, which could then serve as a handle for further functionalization.
Reactions Involving the Dichloride Functionality of the Propane (B168953) Backbone
The two chlorine atoms on the propane backbone of this compound are susceptible to reactions typical of primary alkyl halides.
Nucleophilic Substitution at Alkyl Halide Centers
The carbon-chlorine bonds at the C1 and C3 positions are electrophilic sites that can undergo nucleophilic substitution, typically via an Sₙ2 mechanism. A variety of nucleophiles can displace the chloride ions, leading to a wide range of disubstituted products.
For instance, treatment of 1,3-dichloropropane (B93676) with potassium cyanide in a polar aprotic solvent like DMSO results in the formation of pentanedinitrile through the substitution of both chlorine atoms. chegg.com Similarly, reactions with other nucleophiles such as alkoxides, amines, or thiolates would yield the corresponding ethers, amines, or sulfides. The reaction of 1,3-dichloropropene (B49464) with hydrogen sulfide (B99878) species has been shown to proceed via an Sₙ2 process, where the hydrosulfide (B80085) ion (HS⁻) acts as the nucleophile. acs.org Given the primary nature of the alkyl halides in this compound, they are expected to be highly reactive towards Sₙ2 substitution, with steric hindrance being the main deciding factor. aspirationsinstitute.com
Table 3: Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product |
| 1,3-Dichloropropane | KCN | Pentanedinitrile chegg.com |
| 1,3-Dichloropropene | HS⁻ | 3-chloro-2-propenethiol acs.org |
| This compound | R-NH₂ (example) | 1,3-diaminopropane-2-sulfonyl chloride derivative |
Elimination Reactions to Form Unsaturated Systems (e.g., Dichloropropenes)
Under the influence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated products. The removal of a proton from the C2 position and a chloride from C1 or C3 would result in the formation of a double bond.
Treatment of 1,3-dichloropropane with alcoholic potassium hydroxide (KOH) can lead to an elimination reaction. tardigrade.in Depending on the reaction conditions, a double dehydrohalogenation could potentially occur, leading to the formation of allenes. For the subject compound, a single elimination would yield a substituted dichloropropene, such as 1,3-dichloro-2-(chlorosulfonyl)prop-1-ene. The specific isomer formed would depend on the stereochemistry and the reaction conditions. 1,3-Dichloropropene itself is a known compound, typically produced as a byproduct in the chlorination of propene, and exists as a mixture of (E) and (Z) isomers. wikipedia.org
Cyclization Reactions Mediated by Dichloride Groups
The 1,3-disposition of the two chlorine atoms makes the propane backbone an ideal precursor for the formation of three-membered rings through intramolecular reactions. This type of reaction, often referred to as an intramolecular Wurtz coupling, involves the reaction of the dihalide with a reducing agent, such as zinc or sodium metal. wikipedia.org
The treatment of 1,3-dihalopropanes with zinc powder is an efficient method for the synthesis of cyclopropane (B1198618). organic-chemistry.orgacs.org This 3-exo-tet cyclization proceeds via the formation of an organozinc intermediate which then displaces the second halide intramolecularly. organic-chemistry.org In the case of this compound, such a reaction would be expected to produce cyclopropane-1-sulfonyl chloride. This transformation provides a direct route to a functionalized cyclopropane ring, which is a valuable motif in many biologically active molecules. marquette.edu Additionally, 1,3-dihalides can react with binucleophiles to form larger heterocyclic rings. For example, reaction with 2-aminoazaheterocycles can lead to the formation of fused imidazo-heterocyclic systems. researchgate.net
Dual Functional Group Reactivity: Synergistic and Orthogonal Transformations
The unique molecular architecture of this compound, featuring two primary alkyl chloride moieties and a central sulfonyl chloride group, presents a versatile platform for complex chemical transformations. The distinct reactivity of these functional groups allows for both selective, independent manipulations (orthogonal reactivity) and concerted or sequential reactions involving multiple sites (synergistic reactivity). This dual nature enables the strategic construction of diverse molecular scaffolds.
Selective Derivatization Strategies of Polyfunctional Core
The differential electrophilicity of the sulfur atom in the sulfonyl chloride group and the carbon atoms bearing the chlorine atoms is the cornerstone of selective derivatization. The sulfonyl chloride is a significantly more reactive electrophile towards a wide range of nucleophiles compared to the alkyl chlorides. This reactivity difference allows for the selective modification of the sulfonyl group while leaving the chloroalkyl chains intact, a strategy paramount for the synthesis of complex molecules.
Common nucleophiles such as amines, alcohols, and thiols readily react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. researchgate.netnih.gov These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to quench the HCl byproduct. nih.gov The alkyl chloride groups, being less reactive, generally require more forcing conditions or specific nucleophiles to undergo substitution. This orthogonal reactivity is crucial for a stepwise functionalization approach.
For instance, reaction with a primary or secondary amine in an inert solvent like dichloromethane (B109758) or acetonitrile, often with a base such as triethylamine or pyridine, will selectively yield the corresponding sulfonamide. nih.gov Subsequent reaction of the resulting dichlorinated sulfonamide with a different nucleophile, potentially at elevated temperatures, could then be employed to substitute the chlorine atoms.
Table 1: Illustrative Examples of Selective Nucleophilic Substitution at the Sulfonyl Chloride Group
| Nucleophile | Reagent Example | Product Class | Reaction Conditions | Alkyl Chloride Reactivity |
| Amine | Aniline | Sulfonamide | Base (e.g., Pyridine), CH₂Cl₂, RT | Unreactive |
| Alcohol | Methanol | Sulfonate Ester | Base (e.g., Et₃N), Et₂O, 0 °C to RT | Unreactive |
| Thiol | Thiophenol | Thiosulfonate | Base (e.g., Pyridine), THF, RT | Unreactive |
| Azide | Sodium Azide | Sulfonyl Azide | Acetone/Water, 0 °C | Unreactive |
This table presents hypothetical reactions based on the general reactivity of sulfonyl chlorides.
Tandem and Cascade Reactions Involving Both Sulfonyl Chloride and Dichloride Groups
While selective derivatization is a powerful tool, the true synthetic potential of this compound is unlocked in tandem and cascade reactions where both the sulfonyl chloride and the dichloride groups participate in a orchestrated sequence. Such reactions can rapidly build molecular complexity from a simple starting material.
One potential tandem reaction involves an initial sulfonylation followed by an intramolecular cyclization. For example, reaction with a difunctional nucleophile, such as an amino alcohol or a diamine, could first lead to the formation of a sulfonamide or sulfonate ester. The pendant nucleophilic group could then displace one or both of the adjacent alkyl chlorides to form a heterocyclic structure. The proximity of the reactive sites in the molecule favors such intramolecular processes.
Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, can also be envisaged. For instance, reaction with a suitable reagent could initiate a sequence of cyclizations and rearrangements, leading to the formation of complex polycyclic systems. While specific examples for this compound are not prevalent in the literature, the principles of tandem and cascade reactions are well-established in organic synthesis. researchgate.net
Table 2: Hypothetical Tandem Reaction Leading to Heterocycle Formation
| Reactant | Intermediate Product | Final Product | Reaction Type |
| Ethanolamine | N-(2-hydroxyethyl)-1,3-dichloropropane-2-sulfonamide | A morpholine-S,S-dioxide derivative | Tandem Sulfonylation-Intramolecular Cyclization |
| Ethylenediamine | N-(2-aminoethyl)-1,3-dichloropropane-2-sulfonamide | A piperazine-S,S-dioxide derivative | Tandem Sulfonylation-Intramolecular Cyclization |
This table presents hypothetical reaction pathways based on established principles of tandem reactions.
Radical and Photoredox Chemistry of this compound
Beyond its ionic reactivity, this compound is a substrate with significant potential in the realm of radical and photoredox chemistry. Both sulfonyl chlorides and alkyl chlorides can serve as precursors to radical species under appropriate conditions, opening up a diverse array of synthetic transformations.
The S-Cl bond in sulfonyl chlorides can be homolytically cleaved to generate sulfonyl radicals (RSO₂•). researchgate.netacs.org This can be achieved through various methods, including the use of radical initiators, transition metal catalysis, or, more recently, visible-light photoredox catalysis. researchgate.netnih.gov Sulfonyl radicals are versatile intermediates that can participate in a range of reactions, including addition to alkenes and alkynes, and cross-coupling reactions. nih.govacs.org
Similarly, the C-Cl bonds of the dichloropropane backbone can be activated to form carbon-centered radicals. While unactivated alkyl chlorides are generally more challenging to reduce than their bromide or iodide counterparts, recent advances in photoredox catalysis have enabled their efficient conversion to alkyl radicals. wikipedia.org
The presence of both types of functionalities in this compound allows for the selective generation of either sulfonyl or alkyl radicals, or potentially both, depending on the reaction conditions. For example, visible-light photoredox catalysis with an appropriate photocatalyst and sacrificial reductant could selectively reduce the sulfonyl chloride to a sulfonyl radical. nih.gov Conversely, conditions tailored for the reduction of alkyl chlorides could generate a carbon-centered radical.
This dual radical precursor nature could be exploited in intramolecular radical cyclizations. For instance, generation of a radical at one of the chloro-methyl positions could be followed by an intramolecular addition to a suitably positioned radical acceptor, which could be introduced via prior derivatization of the sulfonyl chloride group. Such radical cyclizations are a powerful method for the construction of cyclic compounds. wikipedia.orgmdpi.com
Table 3: Potential Radical Intermediates and Their Precursors
| Functional Group | Radical Intermediate | Method of Generation | Potential Subsequent Reactions |
| Sulfonyl Chloride | Sulfonyl Radical (RSO₂•) | Photoredox Catalysis, Radical Initiators | Addition to π-systems, Cross-coupling |
| Alkyl Chloride | Alkyl Radical (R•) | Photoredox Catalysis, Atom Transfer Radical Polymerization (ATRP) initiators | Hydrogen Atom Transfer (HAT), Cyclization, Addition to π-systems |
This table outlines the potential for radical generation from the functional groups present in this compound based on established radical chemistry.
Mechanistic Investigations of Reactions Involving 1,3 Dichloropropane 2 Sulfonyl Chloride
Elucidation of Reaction Pathways and Identification of Intermediates
The reactions of 1,3-dichloropropane-2-sulfonyl chloride, like other alkanesulfonyl chlorides, are governed by the highly electrophilic nature of the sulfur atom. Mechanistic studies reveal two primary competing pathways: direct nucleophilic substitution at the sulfur center and an elimination-addition mechanism proceeding through a highly reactive intermediate. tandfonline.comtandfonline.com
Nucleophilic Substitution (SN2-type at Sulfur): The most common pathway involves the direct attack of a nucleophile (Nu⁻) on the sulfonyl sulfur atom. This process leads to the displacement of the chloride ion, which is a good leaving group. The reaction is analogous to an SN2 reaction, proceeding through a trigonal bipyramidal transition state where the nucleophile attacks and the leaving group departs. nih.govmdpi.com This pathway is typical for reactions with a wide range of nucleophiles, including water, alcohols, and amines, particularly under neutral or acidic conditions. tandfonline.comwikipedia.org
Reaction: R-SO₂Cl + Nu⁻ → R-SO₂-Nu + Cl⁻
Intermediate: A transient, high-energy trigonal bipyramidal transition state is involved, rather than a stable intermediate. nih.govdntb.gov.ua
Elimination-Addition (E1cB-like) via a Sulfene (B1252967) Intermediate: In the presence of a base, particularly a hindered non-nucleophilic base like triethylamine (B128534), a second pathway becomes significant. wikipedia.org This mechanism is initiated by the abstraction of the proton on the carbon alpha to the sulfonyl group (the C-2 carbon). This deprotonation is facilitated by the electron-withdrawing nature of the adjacent sulfonyl group and the two chloroalkyl substituents. The resulting carbanion rapidly eliminates the chloride ion to form a highly reactive intermediate known as a sulfene (ClCH₂-C(=SO₂)-CH₂Cl). tandfonline.comacs.org
This sulfene intermediate is planar and extremely electrophilic. It is not isolated but is immediately trapped by any nucleophile present in the reaction mixture, such as water, alcohols, or amines, to yield the final sulfonated product. acs.orgnih.gov The formation of the sulfene is often the rate-determining step. Evidence for this pathway comes from deuterium-labeling studies, where the incorporation of deuterium (B1214612) at the alpha-carbon of the product is observed when the reaction is carried out in the presence of a deuterated solvent and base. tandfonline.comnih.gov
Step 1 (Elimination): Base abstracts the α-proton, followed by loss of Cl⁻ to form the sulfene intermediate.
Step 2 (Addition): The nucleophile attacks the sulfur atom of the sulfene to form the final product.
The choice between these two pathways is heavily influenced by the reaction conditions. Direct substitution is favored in neutral or acidic media, while the elimination-addition mechanism predominates under basic conditions. tandfonline.comtandfonline.com
Kinetic Studies and Determination of Rate Laws for Key Transformations
Kinetic studies are essential for elucidating the mechanisms described above. The rate law for a reaction provides a mathematical relationship between the reaction rate and the concentration of reactants, offering insight into the composition of the rate-determining step.
For reactions of this compound, the rate law depends on the dominant mechanistic pathway.
Rate Law for Nucleophilic Substitution: Under conditions favoring direct substitution (e.g., reaction with an amine in a non-basic solvent), the reaction typically exhibits second-order kinetics. The rate is first-order with respect to the sulfonyl chloride and first-order with respect to the nucleophile. mdpi.comdntb.gov.ua
Rate = k[R-SO₂Cl][Nucleophile]
This rate law is consistent with a bimolecular rate-determining step, supporting the SN2-type mechanism where both the sulfonyl chloride and the nucleophile are involved in the transition state.
Example of Rate Law Determination: The rate law can be determined using the method of initial rates. By systematically varying the initial concentrations of the reactants and measuring the initial reaction rate, the order of the reaction with respect to each component can be found. Consider the reaction with a generic primary amine (R'NH₂):
Table 1: Hypothetical Initial Rate Data for the Reaction of this compound with a Primary Amine at 25°C
| Experiment | Initial [this compound] (M) | Initial [R'NH₂] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |
Analysis of Data:
Comparing Experiments 1 and 2: The concentration of the sulfonyl chloride is doubled while the amine concentration is held constant. The initial rate doubles (4.0 x 10⁻⁴ / 2.0 x 10⁻⁴ = 2). This indicates the reaction is first-order with respect to this compound.
Comparing Experiments 1 and 3: The concentration of the amine is doubled while the sulfonyl chloride concentration is held constant. The initial rate also doubles (4.0 x 10⁻⁴ / 2.0 x 10⁻⁴ = 2). This shows the reaction is first-order with respect to the amine.
Rate Law for Elimination-Addition: Under basic conditions where the sulfene pathway dominates, the rate-determining step is often the base-promoted formation of the sulfene. The rate law would then be:
Rate = k[R-SO₂Cl][Base]
Stereochemical Outcomes and Diastereoselective/Enantioselective Aspects
The stereochemical consequences of reactions involving this compound are dictated by its molecular symmetry and the nature of the reacting partners and catalysts.
The starting molecule, this compound (ClCH₂-CH(SO₂Cl)-CH₂Cl), is achiral . The central carbon atom (C-2) is bonded to a hydrogen, a sulfonyl chloride group, and two identical chloromethyl (-CH₂Cl) groups. As it does not possess a chiral center, the compound itself is not optically active and exists as a single structure, not a pair of enantiomers.
Given this achiral nature, reactions with other achiral reagents will always result in an achiral or a racemic mixture of products if a new stereocenter is formed elsewhere in the molecule. libretexts.org
Reactions with Chiral Reagents: When this compound reacts with a chiral, enantiomerically pure reagent, such as a chiral alcohol or amine, the outcome is different. The reaction at the sulfonyl group will produce a mixture of diastereomers .
For example, reacting the sulfonyl chloride with (R)-2-butanol would produce two diastereomeric sulfonate esters: (R)-butan-2-yl 1,3-dichloropropane-2-sulfonate and (S)-butan-2-yl 1,3-dichloropropane-2-sulfonate are incorrect designations. The new product contains one chiral center from the alcohol. Since the sulfonyl chloride is achiral, only one product is formed with a specific stereochemistry derived from the chiral alcohol. However, if the reaction itself were to create a new chiral center, the existing center in the chiral reagent would influence the stereochemical outcome at the new center, leading to an unequal mixture of diastereomers. This is known as diastereoselection. The two transition states leading to the different diastereomers are themselves diastereomeric and thus have different energies, resulting in one product being formed in excess over the other.
Enantioselective Aspects: To achieve an enantioselective transformation starting from the achiral this compound, a chiral influence is required during the reaction. This is typically achieved through the use of a chiral catalyst . For instance, a chiral amine catalyst could be used in the desymmetrization of a meso-diol via enantioselective sulfonylation. nih.gov While not specific to this compound, the principle involves the catalyst interacting with the sulfonyl chloride to form a chiral sulfonylating agent, or activating the substrate in a chiral environment. This chiral complex then reacts preferentially to yield one enantiomer of the product over the other. Such catalytic methods are crucial for modern asymmetric synthesis but require carefully designed catalyst systems. nih.govacs.org
Catalysis in Reactions of this compound
Catalysis can significantly enhance the rate and selectivity of reactions involving this compound. The type of catalyst employed depends on the desired reaction pathway.
Base Catalysis: As discussed in the mechanism section (4.1), bases are potent catalysts for the elimination-addition pathway. Tertiary amines, such as triethylamine or pyridine (B92270), are commonly used. They function by deprotonating the alpha-carbon, facilitating the formation of the sulfene intermediate. wikipedia.org The choice of base is critical; hindered, non-nucleophilic bases favor the elimination pathway, whereas smaller, more nucleophilic amines might also engage in direct substitution.
Nucleophilic Catalysis: Certain nucleophiles can act as catalysts for sulfonyl transfer reactions. For example, N-methylimidazole or 4-(dimethylamino)pyridine (DMAP) can react with the sulfonyl chloride to form a highly reactive sulfonyl-ammonium intermediate. This intermediate is a much more potent sulfonylating agent than the sulfonyl chloride itself and is readily attacked by the primary nucleophile (e.g., an alcohol). This type of catalysis accelerates the rate of nucleophilic substitution.
Lewis Acid Catalysis: Lewis acids can catalyze reactions by activating the sulfonyl chloride group. wikipedia.orgyoutube.com A Lewis acid (e.g., AlCl₃, ZnCl₂, BiCl₃) coordinates to one of the oxygen atoms of the sulfonyl group. researchgate.net This coordination withdraws electron density from the sulfur atom, making it significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. wikipedia.orgtaylorandfrancis.com This is particularly useful for reactions like Friedel-Crafts sulfonylation, where the sulfonyl chloride is reacted with an aromatic ring. wikipedia.org
Mechanism: R-SO₂(Cl) + LA → R-SO₂(Cl---LA) The complex formed is a much stronger electrophile, accelerating the subsequent nucleophilic attack.
Photocatalysis: Recent advancements in organic synthesis have demonstrated the use of photocatalysis in sulfonylation reactions. bohrium.comrsc.org While specific examples for this compound are not prevalent, the general principle involves using a photocatalyst (like quantum dots or organic dyes) that, upon irradiation with light, can initiate radical pathways. rsc.org This could involve the single-electron reduction of the sulfonyl chloride to generate a sulfonyl radical (R-SO₂•), which can then participate in various addition or coupling reactions. bohrium.com
Advanced Applications in Organic Synthesis
Utilization as a Building Block for Complex Molecular Architectures
The distinct trifunctional nature of 1,3-dichloropropane-2-sulfonyl chloride, with a central sulfonyl chloride group flanked by two chloromethyl arms, makes it a valuable synthon for assembling intricate molecular designs. The differential reactivity of the sulfonyl chloride compared to the alkyl chlorides can be exploited to achieve selective transformations, enabling the stepwise construction of complex molecules.
The structure of this compound is ideally suited for the synthesis of heterocyclic compounds, particularly those containing a sulfonamide or sulfonate ester within a ring system. The sulfonyl chloride can react with a primary amine to form a sulfonamide, and if the amine reagent contains another nucleophilic site, a subsequent intramolecular cyclization via displacement of the alkyl chlorides can occur. This strategy provides a direct route to saturated nitrogen- and sulfur-containing heterocycles.
For instance, reaction with a diamine or an amino alcohol can lead to the formation of medium-sized rings, a class of structures that can be challenging to synthesize due to unfavorable enthalpic and entropic factors. The rigid backbone of the resulting sulfonamide can help pre-organize the molecule for the final ring-closing step.
Furthermore, this compound serves as a precursor for polyfunctionalized aliphatic compounds. Sequential reactions with different nucleophiles at the three electrophilic centers can introduce a variety of functional groups onto a three-carbon backbone, leading to highly substituted and stereochemically complex acyclic molecules.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocyclic Core | Potential Application Area |
|---|---|---|
| Diamines (e.g., Ethane-1,2-diamine) | Thiadiazepane 1,1-dioxide | Medicinal Chemistry |
| Amino alcohols (e.g., Ethanolamine) | Oxathiazepane 1,1-dioxide | Agrochemicals |
Molecular scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for biological screening. mdpi.com The sulfonyl group is a key pharmacophore found in numerous clinically approved drugs. The ability of sulfonyl chlorides to react with a wide range of nucleophiles makes them valuable in generating diverse molecular scaffolds. rsc.org this compound can be used to create unique scaffolds where a central sulfonyl group acts as a linchpin, connecting to other parts of the molecule via the two alkyl chloride positions. These positions can be functionalized with pharmacologically relevant groups or linkers for attachment to other molecules, such as peptides or oligonucleotides. rsc.org The resulting sulfonamide-containing scaffolds can be designed to mimic or disrupt biological interactions, serving as probes for chemical biology research.
Role in Solid-Phase Synthesis and as Precursors for Supported Reagents
Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and peptide synthesis, allowing for the rapid creation of large libraries of compounds. nih.gov The methodology relies on attaching a starting material to a solid support (resin) and then carrying out a series of reactions, with purification achieved by simple filtration and washing. soton.ac.uklsu.edu
Sulfonyl chlorides can be immobilized on a polymer support to create sulfonyl chloride resins. soton.ac.ukresearchgate.net These resins are versatile supported reagents. This compound can be tethered to a resin, for example, through one of its alkyl chloride positions reacting with a nucleophilic site on the polymer. The remaining sulfonyl chloride and alkyl chloride moieties are then available for further chemical transformations. This approach allows for the synthesis of compound libraries where the sulfonamide core is a key feature. Alternatively, the sulfonyl chloride group could be used to attach the molecule to an amine-functionalized resin, leaving the two chloro-groups free for subsequent reactions. diva-portal.org
These polymer-supported reagents offer significant advantages, including simplified purification protocols and the ability to drive reactions to completion by using an excess of the solution-phase reagent. soton.ac.uk
Development of Novel Reagents and Catalysts Derived from this compound
While specific examples are not extensively documented, the structure of this compound allows for the conceptual design of novel reagents and catalysts. By reacting the sulfonyl chloride with specific functional molecules, new reagents with tailored properties can be developed. For example, conversion of the sulfonyl chloride to a sulfonyl azide (B81097) would yield a reagent for diazo-transfer reactions. soton.ac.uk
Furthermore, the two chloro-substituents could be replaced by ligands capable of coordinating to a metal center. The resulting molecule could act as a bidentate ligand, with the central sulfonyl group providing a specific steric and electronic environment around the metal. This could lead to the development of new catalysts for asymmetric synthesis or other transformations where the ligand architecture is crucial for reactivity and selectivity.
Theoretical and Computational Chemistry Studies on 1,3 Dichloropropane 2 Sulfonyl Chloride
Electronic Structure and Bonding Analysis of the Compound
The electronic structure of 1,3-Dichloropropane-2-sulfonyl chloride is fundamentally dictated by the highly polarized sulfonyl chloride group attached to a flexible propane (B168953) backbone, which is further substituted with two chlorine atoms. The sulfur atom in the sulfonyl chloride moiety is at a high oxidation state, leading to significant charge separation and a complex set of bonding interactions.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, on similar sulfonyl derivatives predict that the electronic structure of the sulfonyl group is highly polarized. researchgate.net The bonding is characterized by strong polar covalent bonds between the central sulfur atom and the more electronegative oxygen and chlorine atoms. This results in a significant positive partial charge on the sulfur atom and negative partial charges on the oxygen and chlorine atoms.
The presence of two additional chlorine atoms on the propane backbone introduces further electronic effects. The electronegativity of these chlorine atoms leads to inductive electron withdrawal from the carbon backbone, which can influence the reactivity of the entire molecule. The proximity of these chlorine atoms to the sulfonyl chloride group can also lead to through-space electronic interactions.
Table 1: Calculated Electronic Properties of a Model Sulfonyl Chloride
| Property | Value |
| Dipole Moment (Debye) | ~ 4-5 D |
| Partial Charge on Sulfur | High positive |
| Partial Charge on Oxygen | Negative |
| Partial Charge on Chlorine (sulfonyl) | Negative |
| Key Hyperconjugative Interactions | n(O) -> σ(S-Cl), n(Cl) -> σ(S-C) |
Note: The values in this table are illustrative and based on general computational studies of alkanesulfonyl chlorides. The actual values for this compound would require specific calculations.
Reaction Energy Profiles and Transition State Analysis of Its Transformations
The reactivity of this compound is largely centered around the sulfonyl chloride group. Nucleophilic substitution at the sulfur atom is a common transformation for this class of compounds. Density Functional Theory (DFT) calculations on analogous systems, such as the chloride-chloride exchange reaction in arenesulfonyl chlorides, have provided detailed insights into the mechanism of these reactions. dntb.gov.uanih.gov
These studies have shown that nucleophilic substitution at the sulfonyl sulfur typically proceeds via a concerted S_N2-type mechanism. dntb.gov.uanih.gov This involves a single transition state where the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously. The geometry of this transition state is typically a trigonal bipyramidal structure around the sulfur atom.
The reaction energy profile for such a reaction would show the reactants (this compound and a nucleophile) and products separated by a single energy barrier, which corresponds to the transition state. The height of this energy barrier, the activation energy, determines the rate of the reaction. Computational methods can accurately calculate these energy profiles and the geometries of the transition states.
The presence of the two chlorine atoms on the propane backbone can influence the reaction energy profile. Their electron-withdrawing nature can affect the electrophilicity of the sulfur atom. Steric hindrance from the bulky dichloropropyl group could also play a role in modulating the activation energy.
Table 2: Representative Calculated Activation Energies for Nucleophilic Substitution on Alkanesulfonyl Chlorides
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| Cl⁻ | Acetonitrile | 15-20 |
| H₂O | Water | 20-25 |
| NH₃ | Gas Phase | 10-15 |
Note: These values are representative and intended to illustrate the typical range for such reactions. The actual activation energies for this compound would depend on the specific nucleophile, solvent, and level of theory used in the calculation.
Conformation Analysis and Conformational Dynamics of this compound
A conformational analysis of this molecule would begin by considering the rotation around the C1-C2 and C2-C3 bonds of the propane backbone, as well as the C2-S bond. The principles of conformational analysis for substituted propanes suggest that staggered conformations are generally more stable than eclipsed conformations due to lower torsional and steric strain. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com
The large size of the sulfonyl chloride group and the chlorine atoms will lead to significant steric interactions that will govern the preferred conformations. The most stable conformers will likely be those that minimize the gauche interactions between these bulky groups. For instance, an anti-periplanar arrangement of the C-Cl bonds and the C-S bond would be expected to be energetically favorable.
Computational methods, such as molecular mechanics or ab initio calculations, can be used to systematically explore the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the low-energy conformers and the energy barriers for interconversion between them.
Table 3: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (Cl-C1-C2-S) | Dihedral Angle (S-C2-C3-Cl) | Relative Energy (kcal/mol) |
| Anti-Anti | ~180° | ~180° | 0 (Reference) |
| Anti-Gauche | ~180° | ~60° | > 0 |
| Gauche-Gauche | ~60° | ~60° | > 0 |
Note: This table presents a simplified and hypothetical conformational analysis. A full analysis would require detailed computational modeling.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry can be a powerful predictive tool for exploring the potential of this compound in novel chemical transformations. By modeling the interactions of the molecule with various reagents, it is possible to predict the feasibility, reactivity, and selectivity of new reactions.
One area of interest is the reaction of the sulfonyl chloride with different classes of unsaturated compounds. Sulfonyl chlorides are known to react with alkenes, alkynes, and aromatic compounds under various conditions to yield a diverse range of products. magtech.com.cn Computational modeling of the reaction pathways, including the calculation of activation energies for competing pathways, can help in predicting the likely outcome of such reactions.
For example, in reactions with unsymmetrical alkenes, the regioselectivity of the addition of the sulfonyl chloride can be predicted by calculating the energies of the possible transition states leading to the different regioisomers. Similarly, the stereoselectivity of reactions can be investigated by modeling the approach of the reagents in three dimensions.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity of a series of related sulfonyl chlorides in a particular reaction. magtech.com.cn While developing a QSAR model would require experimental data for a training set of compounds, computational descriptors for this compound could be calculated and used to predict its reactivity based on an existing model.
Furthermore, the reactivity of the C-Cl bonds in the propane backbone could also be explored computationally. While these are generally less reactive than the S-Cl bond, under certain conditions, they could participate in nucleophilic substitution or elimination reactions. Theoretical studies could help to identify conditions under which such reactions might become favorable.
Table 4: Potential Novel Transformations and Computational Approaches for Their Study
| Transformation Type | Reagent Class | Computational Method | Predicted Outcome |
| Sulfonylation | Alkenes/Alkynes | DFT (Transition State Search) | Addition products, regioselectivity prediction |
| Friedel-Crafts Sulfonylation | Aromatic Compounds | DFT (Reaction Energy Profile) | Aryl sulfones, prediction of isomer distribution |
| Radical Reactions | Radical Initiators | Ab initio Molecular Dynamics | Products of radical addition or substitution |
| Nucleophilic Substitution at Carbon | Strong Nucleophiles | S_N2 Transition State Calculations | Substitution of chloroalkane moieties |
Analytical Methodologies for Structural Characterization and Reaction Monitoring
Advanced Spectroscopic Techniques in Product Elucidation
Spectroscopic methods are indispensable for the structural confirmation of 1,3-Dichloropropane-2-sulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecule's atomic arrangement and composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The single proton on the second carbon (C2), being adjacent to the electron-withdrawing sulfonyl chloride group and flanked by two chloromethyl groups, would appear significantly downfield. The four protons of the two chloromethyl (CH₂Cl) groups are diastereotopic and would likely present as a complex multiplet. The deshielded multiplet at approximately 3.68 ppm in butane-1-sulfonyl chloride is indicative of a strong electron-withdrawing group, a feature also expected for the protons in this compound. acdlabs.com
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing three distinct signals for the three carbon atoms, with chemical shifts influenced by the attached chlorine and sulfonyl chloride functional groups.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is highly effective for identifying the specific functional groups present in the molecule. The sulfonyl chloride group (-SO₂Cl) has strong, characteristic absorption bands. acdlabs.com
IR Spectroscopy: The most prominent features in the IR spectrum of a sulfonyl chloride are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear as strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comnih.gov Additional bands corresponding to the C-H and C-Cl stretching vibrations would also be present. Studies on related compounds have assigned the sulfur-chlorine (S-Cl) stretching mode to a strong band around 375 cm⁻¹. cdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for observing the S-Cl bond vibration, which gives a strong signal. cdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of this compound and its reaction products. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula. The presence of three chlorine atoms creates a distinctive isotopic pattern that further aids in identification. Predicted mass-to-charge ratios (m/z) for various adducts of the target compound are essential for its unambiguous identification. uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 210.91486 |
| [M+Na]⁺ | 232.89680 |
| [M+K]⁺ | 248.87074 |
| [M+NH₄]⁺ | 227.94140 |
| [M-H]⁻ | 208.90030 |
| [M]⁺ | 209.90703 |
Data sourced from PubChem. uni.lu
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, thereby enabling accurate purity assessment and, if needed, preparative isolation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for the analysis of volatile compounds like sulfonyl chlorides. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. rsc.org The separated components then enter the mass spectrometer, which provides mass spectra for identification. rsc.org This technique is highly effective for:
Purity Assessment: Quantifying the percentage of this compound in a sample.
Impurity Profiling: Identifying and quantifying any residual reactants or byproducts from the synthesis process.
Confirmation of Identity: The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns and isotopic distributions confirming the structure. For alkanesulfonyl chlorides, EI-MS and chemical ionization (CI-MS) can be used for complete identification. core.ac.uk
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broader range of compounds, including less volatile or thermally sensitive derivatives of this compound. bldpharm.comnih.gov In the context of its reactions, HPLC can be used to:
Monitor Reaction Products: Track the formation of non-volatile products, such as sulfonamides or sulfonate esters, that may be synthesized from the sulfonyl chloride.
Assess Purity: Determine the purity of these reaction products.
Preparative Isolation: Isolate pure samples of products for further analysis or use. In process development for aryl sulfonyl chlorides, HPLC analysis has been used to measure the concentration of the starting material, the desired product, and impurities at various timepoints. nih.gov
In Situ Reaction Monitoring Techniques
In situ, or real-time, monitoring techniques provide continuous data on a chemical reaction as it happens, without the need for manual sampling and offline analysis. This allows for precise control over reaction parameters and a deeper understanding of reaction kinetics and mechanisms.
ReactIR (In Situ FTIR Spectroscopy)
ReactIR technology utilizes a probe inserted directly into the reaction vessel to collect mid-infrared spectra of the reaction mixture in real-time. This is particularly useful for monitoring reactions involving this compound due to the strong and distinct IR absorbance of the sulfonyl chloride functional group. nih.gov By tracking the intensity of the characteristic S=O stretching bands (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), one can: acdlabs.com
Monitor the formation rate of the sulfonyl chloride product.
Observe the consumption of reactants.
Detect the appearance and disappearance of any reaction intermediates.
Precisely determine the reaction endpoint, ensuring complete conversion and preventing the formation of byproducts due to excessive reaction times.
Online NMR Spectroscopy
For more complex reaction systems, online NMR provides unparalleled structural detail in real-time. By flowing the reaction mixture through a specialized NMR flow cell, complete spectra can be acquired continuously. This technique was successfully implemented to investigate the synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.net Its application to reactions involving this compound would enable:
Unambiguous Identification: Positive identification of all NMR-active species (reactants, intermediates, products, byproducts) simultaneously.
Real-time Quantification: Accurate measurement of the concentration of each species as the reaction progresses.
Mechanistic Insights: Detailed kinetic data can be used to elucidate complex reaction mechanisms.
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in the Synthesis and Application of 1,3-Dichloropropane-2-sulfonyl Chloride
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research on this compound is expected to focus on developing more sustainable synthetic routes and applications.
Current methods for the synthesis of sulfonyl chlorides often involve reagents that are hazardous and generate significant waste. cbijournal.comresearchgate.net Green chemistry approaches seek to mitigate these issues. For instance, the use of water as a solvent in the oxyhalogenation of thiols and disulfides presents a greener alternative for producing sulfonyl chlorides. rsc.org Another sustainable approach involves solvent- and catalyst-free conditions, potentially utilizing microwave irradiation to accelerate reactions and improve energy efficiency. rsc.org
The development of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts offers a cleaner and more economical synthesis of alkanesulfonyl chlorides. organic-chemistry.org This method utilizes readily available reagents and simplifies purification, making it an attractive avenue for the greener production of this compound.
| Aspect of Synthesis/Application | Traditional Methods | Potential Green Chemistry Approaches |
|---|---|---|
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids, or solvent-free conditions rsc.orgrsc.org |
| Reagents | Harsh chlorinating agents (e.g., chlorine gas) | N-Chlorosuccinimide, household bleach (sodium hypochlorite) organic-chemistry.org |
| Catalysts | Heavy metal catalysts | Biocatalysts, metal-free catalysts, or catalyst-free reactions cbijournal.comtandfonline.com |
| Energy Consumption | High-temperature reflux | Microwave-assisted synthesis, flow chemistry for better heat and mass transfer rsc.orgrsc.org |
| Waste Generation | Significant production of hazardous byproducts | Atom-economical reactions, recycling of byproducts researchgate.net |
Development of Highly Chemo- and Regioselective Transformations
The presence of three reactive sites in this compound—two primary alkyl chlorides and one sulfonyl chloride—presents a significant opportunity for the development of highly chemo- and regioselective transformations. The differential reactivity of these functional groups can be exploited to achieve selective modifications of the molecule.
The sulfonyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. wikipedia.org In contrast, the alkyl chloride groups are susceptible to nucleophilic substitution. By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is possible to selectively target one type of functional group over the others.
Future research will likely focus on the development of catalytic systems that can achieve high selectivity in the transformation of this compound. For example, copper-catalyzed reactions have been shown to be effective in the regioselective chlorothiolation of alkenes with sulfonyl chlorides, a methodology that could be adapted for transformations of this compound. organic-chemistry.orgnih.gov
| Target Site | Potential Transformation | Key Considerations for Selectivity |
|---|---|---|
| Sulfonyl chloride | Sulfonamide formation, sulfonate ester synthesis | Mild reaction conditions, use of soft nucleophiles |
| Primary chlorides | Nucleophilic substitution (e.g., with azides, cyanides, thiols) | Use of stronger nucleophiles, higher reaction temperatures |
| Both functional groups | Cyclization reactions to form heterocyclic compounds | Intramolecular reactions, use of bifunctional reagents |
High-Throughput Experimentation and Automation in Reaction Discovery and Optimization
High-throughput experimentation (HTE) and automated synthesis platforms are powerful tools for accelerating the discovery and optimization of chemical reactions. sigmaaldrich.comresearchgate.net These technologies enable the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a parallel fashion. unchainedlabs.com
For a molecule like this compound, HTE can be employed to explore its reactivity with a diverse library of substrates and to identify optimal conditions for desired transformations. illinois.edu Automated synthesis platforms can then be used to scale up the optimized reactions and to synthesize libraries of derivatives for various applications. nih.gov
The integration of online analytical techniques, such as NMR and mass spectrometry, with automated synthesis systems can provide real-time monitoring of reactions, allowing for dynamic optimization and a deeper understanding of reaction mechanisms. researchgate.net
| Parameter for Optimization | Variables to be Screened in HTE | Expected Outcome |
|---|---|---|
| Catalyst | Different metals, ligands, and catalyst loadings | Identification of the most active and selective catalyst |
| Solvent | A wide range of polar and nonpolar solvents | Determination of the solvent that maximizes yield and selectivity |
| Temperature | A broad temperature range | Optimization of reaction kinetics and minimization of side reactions |
| Reagent Stoichiometry | Varying ratios of reactants | Maximization of conversion and yield |
Interdisciplinary Research Potential Leveraging the Compound's Unique Structure
The distinct structural features of this compound make it a promising candidate for interdisciplinary research, with potential applications in materials science, medicinal chemistry, and agrochemistry.
In materials science , the trifunctional nature of this compound allows for its use as a crosslinking agent or as a monomer in the synthesis of novel polymers with unique properties. The presence of sulfur and chlorine atoms can impart desirable characteristics such as flame retardancy and thermal stability.
In medicinal chemistry , the sulfonyl chloride moiety is a key pharmacophore in many biologically active compounds. magtech.com.cn this compound can serve as a scaffold for the synthesis of new drug candidates. The two chloro-substituents provide handles for further functionalization, enabling the creation of a diverse library of compounds for biological screening.
In agrochemistry , organosulfur compounds are utilized in the development of pesticides and herbicides. nih.gov The reactivity of this compound can be harnessed to synthesize new agrochemicals with improved efficacy and environmental profiles.
| Field of Research | Potential Application | Key Structural Feature |
|---|---|---|
| Materials Science | Monomer for specialty polymers, crosslinking agent | Trifunctional nature, presence of sulfur and chlorine |
| Medicinal Chemistry | Scaffold for drug discovery, synthesis of bioactive sulfonamides | Sulfonyl chloride group, sites for further functionalization |
| Agrochemistry | Synthesis of novel pesticides and herbicides | Reactive sulfonyl chloride and alkyl chloride groups |
| Chemical Biology | Design of chemical probes and activity-based protein profiling | Electrophilic sulfonyl chloride for covalent modification of proteins |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-dichloropropane-2-sulfonyl chloride with high purity for laboratory use?
- Methodology : Chlorosulfonation of propane derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, inert atmosphere) is a common approach. For structurally analogous sulfonyl chlorides, stepwise addition of reagents and purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) are recommended to achieve >95% purity .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate sulfonic acid formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm chlorine and sulfonyl group positions. For example, sulfonyl chloride protons typically resonate at δ 3.5–4.5 ppm in DMSO-d₆ .
- IR : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1180 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺ fragments).
- Validation : Cross-reference with computational data (e.g., PubChem-derived InChI and SMILES) for structural consistency .
Q. How should this compound be stored to prevent decomposition?
- Protocol : Store under anhydrous conditions (argon atmosphere) at –20°C in amber glass vials. Hydrolysis to sulfonic acids is minimized by avoiding moisture and prolonged exposure to light .
Advanced Research Questions
Q. How can competing reaction pathways during sulfonyl chloride synthesis be controlled to minimize byproducts?
- Strategies :
- Temperature Modulation : Slow addition of SO₂Cl₂ at subambient temperatures reduces polysubstitution or sulfone formation.
- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to suppress ionic side reactions. For example, analogous syntheses achieved 85% yield with <5% byproducts under these conditions .
- Troubleshooting : Employ GC-MS or HPLC to quantify impurities like 1,3-dichloropropane sulfonic acid.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Approaches :
- Density Functional Theory (DFT) : Calculate activation energies for SN2 mechanisms at the sulfonyl center.
- Solvent Modeling : Use COSMO-RS to simulate reactivity in polar aprotic solvents (e.g., acetonitrile).
- Case Study : For 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride, DFT predicted a 10 kcal/mol barrier for amine nucleophilic attack, aligning with experimental kinetics .
Q. How can contradictions in reported reactivity data (e.g., divergent hydrolysis rates) be resolved?
- Analysis Framework :
- Systematic Variability Testing : Replicate experiments under standardized conditions (pH, temperature, solvent purity).
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, NIH RePORTER) to identify outliers .
- Example : Discrepancies in hydrolysis rates of related sulfonyl chlorides were resolved by controlling trace water content (<50 ppm) .
Q. What strategies mitigate ecological risks during disposal of this compound waste?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
